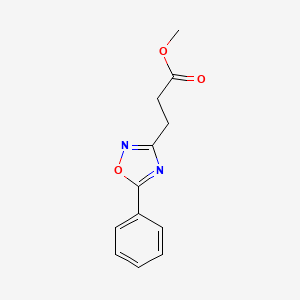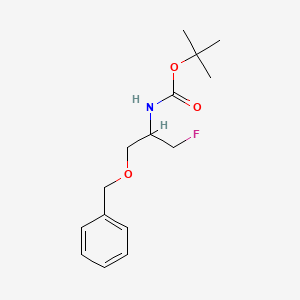
(R)-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine is a chiral amine compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the propanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the amine group: The amine group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amine.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzyloxy or fluoropropanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can lead to deprotected amines or reduced fluoropropanamine derivatives.
科学的研究の応用
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
®-1-(Benzyloxy)-N-Boc-2-propanamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
®-1-(Benzyloxy)-N-Boc-3-chloro-2-propanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
®-1-(Benzyloxy)-N-Boc-3-methyl-2-propanamine: Features a methyl group instead of fluorine, leading to variations in steric and electronic effects.
Uniqueness
The presence of the fluorine atom in ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. The combination of the benzyloxy group and Boc protection also allows for selective modifications and functionalizations, making it a versatile compound in synthetic and medicinal chemistry .
特性
分子式 |
C15H22FNO3 |
|---|---|
分子量 |
283.34 g/mol |
IUPAC名 |
tert-butyl N-(1-fluoro-3-phenylmethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C15H22FNO3/c1-15(2,3)20-14(18)17-13(9-16)11-19-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |
InChIキー |
ZEJWFXZEFKUUHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


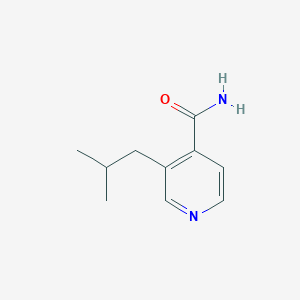
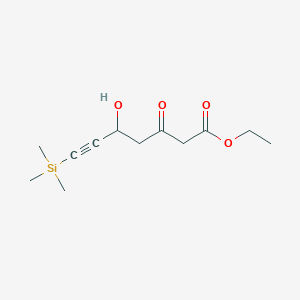
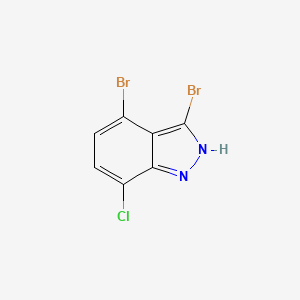
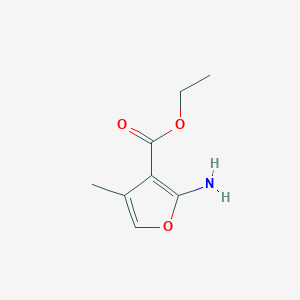
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
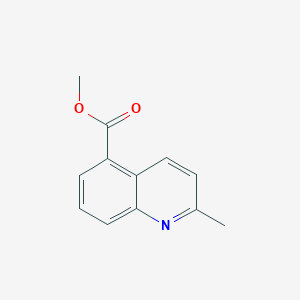
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

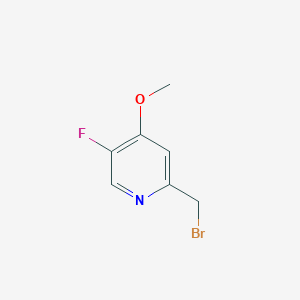
![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
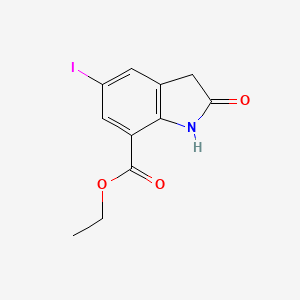
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)

